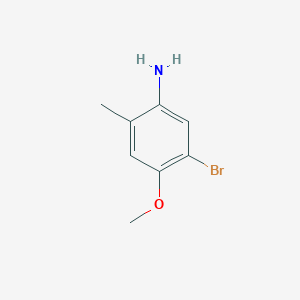

5-Bromo-4-methoxy-2-methylaniline

Description

BenchChem offers high-quality 5-Bromo-4-methoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSWHWHADJOWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735732 | |

| Record name | 5-Bromo-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861084-04-0 | |

| Record name | 5-Bromo-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: A Key Intermediate for Advanced Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of bromo, methoxy, and methyl functional groups on the aniline core provides a scaffold for the development of novel compounds with diverse applications, particularly in the realms of medicinal chemistry and materials science. This technical guide offers a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of 5-Bromo-4-methoxy-2-methylaniline, providing researchers and drug development professionals with the foundational knowledge to leverage this compound in their work. Substituted anilines are a cornerstone in the synthesis of a wide array of functional molecules, and understanding the specific characteristics of polysubstituted derivatives like this one is crucial for advancing organic synthesis.[1][2]

Core Chemical Properties and Identifiers

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. The key identifiers and properties of 5-Bromo-4-methoxy-2-methylaniline are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-methoxy-2-methylaniline | N/A |

| CAS Number | 861084-04-0 | [3] |

| Molecular Formula | C₈H₁₀BrNO | [3] |

| Molecular Weight | 216.08 g/mol | N/A |

| Canonical SMILES | CC1=C(C=C(C=C1N)OC)Br | N/A |

| Physical State | Solid (predicted) | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated. | N/A |

| Storage Conditions | Keep in a dark place under an inert atmosphere at room temperature. | [3] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis of 5-Bromo-4-methoxy-2-methylaniline can be achieved through the direct bromination of 4-methoxy-2-methylaniline using a suitable brominating agent, such as N-Bromosuccinimide (NBS), in an appropriate solvent.

Reaction: 4-methoxy-2-methylaniline → 5-Bromo-4-methoxy-2-methylaniline

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating and ortho-, para-directing. The high activation of the aniline ring by the amino group often necessitates the use of a milder brominating agent than elemental bromine to avoid over-bromination and to achieve better regioselectivity. The amino group's directing effect is the strongest, followed by the methoxy group. Therefore, the substitution is expected to occur at the positions ortho or para to the amino group. In this case, the position para to the amino group is occupied by the methoxy group. The positions ortho to the amino group are C3 and C5. The C5 position is sterically less hindered than the C3 position (which is flanked by the methyl and amino groups), making it the more likely site for bromination.

Caption: Proposed synthetic workflow for 5-Bromo-4-methoxy-2-methylaniline.

Detailed Experimental Protocol (Hypothesized)

The following is a hypothesized, step-by-step laboratory-scale protocol for the synthesis of 5-Bromo-4-methoxy-2-methylaniline. This protocol is based on general procedures for similar reactions and should be optimized and validated experimentally.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-methoxy-2-methylaniline in a suitable dry solvent (e.g., dichloromethane or carbon tetrachloride).

-

Addition of Brominating Agent: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture at room temperature. The slow addition is crucial to control the reaction rate and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-Bromo-4-methoxy-2-methylaniline.

Spectroscopic Characterization (Predicted)

While experimental spectral data is not publicly available, the expected NMR, IR, and MS spectra can be predicted based on the molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons.

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methoxy Protons: A singlet around δ 3.8-4.0 ppm, integrating to three protons.

-

Methyl Protons: A singlet around δ 2.1-2.3 ppm, integrating to three protons.

-

Amine Protons: A broad singlet around δ 3.5-4.5 ppm, integrating to two protons. The chemical shift of the amine protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H Stretching (Aromatic): Bands in the region of 3000-3100 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ for the methoxy and methyl groups.

-

C=C Stretching (Aromatic): Bands in the region of 1500-1600 cm⁻¹.

-

C-N Stretching: A band in the region of 1250-1350 cm⁻¹.

-

C-O Stretching (Aryl Ether): A strong band in the region of 1200-1275 cm⁻¹.

-

C-Br Stretching: A band in the region of 500-600 cm⁻¹.

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern will depend on the ionization method used but would likely involve the loss of methyl and methoxy groups.

Applications in Drug Discovery and Development

Substituted anilines are a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The presence of multiple functional groups on the 5-Bromo-4-methoxy-2-methylaniline ring system offers several avenues for further chemical modification, making it a valuable intermediate for the synthesis of novel bioactive compounds.

Role as a Synthetic Intermediate

The bromine atom in 5-Bromo-4-methoxy-2-methylaniline is particularly useful for introducing further diversity into the molecule through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug-like molecules.[5]

The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, further expanding the synthetic possibilities.

Caption: Potential synthetic transformations of 5-Bromo-4-methoxy-2-methylaniline.

Potential Pharmacological Relevance

While specific biological activities of 5-Bromo-4-methoxy-2-methylaniline have not been reported, its structural motifs are present in compounds with known pharmacological properties. For instance, various substituted anilines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique substitution pattern of this molecule could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As a bromoaniline derivative, 5-Bromo-4-methoxy-2-methylaniline should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).

Conclusion

5-Bromo-4-methoxy-2-methylaniline represents a promising, yet underexplored, chemical entity for synthetic and medicinal chemists. Its polysubstituted aromatic core provides a versatile platform for the generation of diverse molecular architectures. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and its potential applications in drug discovery. As researchers continue to explore novel chemical space in the quest for new therapeutics, the strategic use of well-designed building blocks like 5-Bromo-4-methoxy-2-methylaniline will undoubtedly play a pivotal role in the advancement of the field.

References

- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). LinkedIn. Retrieved January 28, 2026, from [Link]

- 5-Bromo-4-methoxy-2-methylaniline. (n.d.). Lead Sciences. Retrieved January 28, 2026, from [Link]

- Production process for synthesizing 4-bromo-2-methylaniline. (n.d.). Google Patents.

- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (n.d.). Google Patents.

- Preparation method of N-methyl-4-methoxyaniline. (n.d.). Google Patents.

- 5-Bromo-4-iodo-2-methylaniline. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (n.d.). Western Kentucky University. Retrieved January 28, 2026, from [Link]

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (2012, May 16). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- Aniline replacement in drug-like compounds. (2024, January 10). Cresset Group. Retrieved January 28, 2026, from [Link]

- Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine. (n.d.). Google Patents.

- Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccin- imide: Regioselectivity and Solvent Effect. (n.d.). Synlett. Retrieved January 28, 2026, from [Link]

- Process for the preparation of 4-fluoro-3-methoxyaniline. (n.d.). Google Patents.

- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. (2024, May 2). Neliti. Retrieved January 28, 2026, from [Link]

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

- A Practical Procedure for Regioselective Bromination of Anilines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

- 4-BROMOANILINE; EI-B; MS. (2008, October 21). MassBank. Retrieved January 28, 2026, from [Link]

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

- Supporting Information. (n.d.). Max-Planck-Gesellschaft. Retrieved January 28, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 5-Bromo-4-methoxy-2-methylaniline, a substituted aniline of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its physicochemical properties, a proposed synthetic route with detailed protocols, methods for its analytical characterization, and its potential applications as a strategic building block in the synthesis of complex bioactive molecules.

Physicochemical Properties and Structural Attributes

5-Bromo-4-methoxy-2-methylaniline is a polysubstituted aromatic amine with a unique arrangement of functional groups that makes it a versatile intermediate in organic synthesis. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the molecule.

| Property | Value | Source |

| CAS Number | 861084-04-0 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available in searched literature. Comparison with similar compounds like 4-bromo-2-methylaniline (57-59 °C) suggests it is a solid at room temperature. | [3] |

| Boiling Point | Not available in searched literature. | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [4] |

Proposed Synthesis of 5-Bromo-4-methoxy-2-methylaniline

-

Protection of the amino group by acetylation to prevent side reactions during bromination.

-

Regioselective bromination of the protected aniline.

-

Deprotection (hydrolysis) of the acetyl group to yield the final product.

The following diagram illustrates the proposed synthetic workflow:

Sources

- 1. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 4-ブロモ-2-メチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Physicochemical Characterization and Synthetic Utility of 5-Bromo-4-methoxy-2-methylaniline

Technical Guide | Version 1.0

Executive Summary

5-Bromo-4-methoxy-2-methylaniline (CAS: 861084-04-0) is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1] Its structural uniqueness lies in its trifunctional nature : a nucleophilic aniline amine, an electrophilic aryl bromide, and an electron-donating methoxy group.

This guide addresses a common failure point in drug development workflows: the mishandling of molecular weight (MW) data for halogenated compounds. Due to the unique isotopic abundance of bromine, relying on a single "Molecular Weight" figure is insufficient for high-precision analytical chemistry (LC-MS) and stoichiometric planning.

Structural Identity & Physicochemical Profile[2]

The precise characterization of this molecule requires distinguishing between Average Molecular Weight (used for gravimetric weighing) and Monoisotopic Mass (used for mass spectrometry identification).

Core Data Table

| Property | Value | Context |

| CAS Number | 861084-04-0 | Unique Identifier |

| Formula | Stoichiometric Basis | |

| Average MW | 216.08 g/mol | Use for Weighing / Molarity Calc. |

| Monoisotopic Mass | 215.00 g/mol | Use for MS Extraction ( |

| Exact Mass ( | 216.99 g/mol | Secondary MS Peak |

| LogP (Predicted) | ~2.3 - 2.5 | Lipophilicity Indicator |

| Physical State | Solid (Powder) | Standard Handling |

Structural Visualization

The following diagram illustrates the functional orthogonality of the molecule, highlighting sites available for divergent synthetic pathways.

Figure 1: Functional decomposition of the scaffold showing orthogonal reactive sites for library synthesis.

The Bromine Signature: Mass Spectrometry Logic

For researchers using Liquid Chromatography-Mass Spectrometry (LC-MS), the "Molecular Weight" of 216.08 is a statistical average. You will not see a single peak at 216.08.

The Isotopic Split

Bromine exists as two stable isotopes with nearly equal abundance:

- : ~50.7%

- : ~49.3%[2]

This creates a characteristic 1:1 doublet pattern in the mass spectrum, separated by 2 mass units (

MS Interpretation Workflow

When analyzing purity or confirming identity, look for the following

-

Peak A (

): -

Peak B (

):

Critical Check: If you observe only a single peak at 216, the compound has likely undergone debromination (impurity). If the ratio is 3:1 (M:M+2), you likely have a Chlorine atom, not Bromine.[3]

Figure 2: Mass Spectrometry signal generation logic for mono-brominated species.

Experimental Protocols

Protocol A: Gravimetric Standard Preparation (10 mM Stock)

Objective: Prepare a precise stock solution for biological assay or synthetic coupling. Constraint: Use Average Molecular Weight (216.08) for this calculation.

-

Tare: Place a clean, dry 20 mL scintillation vial on an analytical balance (readability 0.1 mg).

-

Weigh: Dispense approximately 21.6 mg of 5-Bromo-4-methoxy-2-methylaniline.

-

Record Exact Mass (

): e.g., 21.8 mg.

-

-

Calculate Solvent Volume:

-

Example:

.

-

-

Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds. Sonicate if necessary (brominated anilines can be crystalline and slow to dissolve).

Protocol B: Purity Assessment via LC-MS

Objective: Verify compound integrity before use in synthesis.

-

Dilution: Dilute 10 µL of the 10 mM stock into 990 µL Acetonitrile/Water (50:50).

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 3.5 µm).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

-

Detection: UV (254 nm) and MS (ESI+).

-

Pass Criteria:

-

UV Purity > 95%.

-

MS shows distinct doublet at 216/218.

-

Fail: Presence of peak at ~138 m/z (indicates loss of Bromine).

-

Synthetic Utility & Applications

This molecule is a "privileged structure" in kinase inhibitor discovery. The presence of the ortho-methyl and para-methoxy groups relative to the amine modulates the electron density of the ring, affecting both the nucleophilicity of the amine and the oxidative addition rate at the bromide.

-

Buchwald-Hartwig Amination: The Br handle allows coupling with secondary amines to form complex heterocycles.

-

Sandmeyer Reaction: The

can be converted to a diazonium salt, allowing substitution with -CN, -OH, or -I, further diversifying the core.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24873789 (Related Isomer Analogues). Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry: Isotope Effects of Halogens. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-methoxy-2-methylaniline: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-4-methoxy-2-methylaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, and a detailed, field-proven synthetic pathway. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic process from both a theoretical and practical standpoint.

Introduction and Significance

5-Bromo-4-methoxy-2-methylaniline (CAS No: 861084-04-0) is a polysubstituted aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules.[1][2][3] Its unique arrangement of bromo, methoxy, methyl, and amino functional groups on the benzene ring offers versatile reactivity, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials with tailored properties. The strategic placement of these substituents allows for regioselective modifications, enabling the construction of intricate molecular architectures. Aniline derivatives, in general, are foundational to the synthesis of numerous biologically active compounds, including enzyme inhibitors and various therapeutic agents.[4]

Molecular Structure and Physicochemical Properties

The structure of 5-Bromo-4-methoxy-2-methylaniline is characterized by a benzene ring substituted at specific positions, which dictates its chemical behavior and reactivity. Understanding these properties is fundamental to its application in synthetic chemistry.

Structural Data

The molecular arrangement consists of an aniline core with a methyl group at position 2, a methoxy group at position 4, and a bromine atom at position 5. This substitution pattern is key to its utility in multi-step syntheses.

| Property | Value | Source |

| IUPAC Name | 5-Bromo-4-methoxy-2-methylaniline | [1] |

| Synonym | 5-Bromo-4-methoxy-2-methylbenzenamine | [3] |

| CAS Number | 861084-04-0 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrNO | [1][3] |

| Molecular Weight | 216.08 g/mol | [1][3] |

| SMILES String | BrC=1C=C(N)C(=CC1OC)C | [3] |

| Storage Conditions | Room temperature, under inert atmosphere, protected from light | [1] |

A Validated Synthetic Pathway

The synthesis of 5-Bromo-4-methoxy-2-methylaniline can be efficiently achieved through a multi-step process starting from the commercially available precursor, 4-methoxy-2-methylaniline. The chosen pathway involves the protection of the highly reactive amino group, followed by regioselective bromination, and concluding with deprotection to yield the target molecule. This strategy is a cornerstone of aromatic chemistry, ensuring high yields and minimizing side-product formation.

Rationale for the Synthetic Strategy

The direct bromination of 4-methoxy-2-methylaniline is challenging due to the powerful activating nature of the amino group, which can lead to multiple brominations and oxidation side reactions. To control the reaction, the amino group is temporarily converted into a less activating acetamide group. This protection strategy serves two primary purposes:

-

Moderating Reactivity: The acetyl group withdraws electron density from the nitrogen atom, reducing the overall activation of the aromatic ring and preventing over-bromination.

-

Ensuring Regioselectivity: The bulky acetamido group, along with the existing methoxy and methyl groups, sterically and electronically directs the incoming electrophile (bromine) to the desired position (C5), which is ortho to the acetamido group and meta to the methyl group.

The subsequent hydrolysis step is a straightforward and high-yielding reaction to regenerate the free amine.

Synthetic Workflow Diagram

The following diagram illustrates the three-step synthesis from 4-methoxy-2-methylaniline.

Sources

Spectroscopic Data for 5-Bromo-4-methoxy-2-methylaniline: A Technical Guide

Introduction

5-Bromo-4-methoxy-2-methylaniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. As with any novel compound, thorough structural elucidation is paramount to understanding its chemical behavior and potential utility. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture of such compounds. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-4-methoxy-2-methylaniline, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, offering insights into the interpretation of the spectra and providing standardized protocols for data acquisition. The information presented herein is based on established principles of spectroscopy and analysis of data from structurally analogous compounds.

Chemical Structure and Properties:

| Property | Value | Source |

| Chemical Name | 5-Bromo-4-methoxy-2-methylaniline | [1] |

| CAS Number | 861084-04-0 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [1] |

| Molecular Weight | 216.08 g/mol | [1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for 5-Bromo-4-methoxy-2-methylaniline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | s | 1H | Ar-H |

| ~6.6 - 6.8 | s | 1H | Ar-H |

| ~4.0 - 4.5 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 5-Bromo-4-methoxy-2-methylaniline in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

-

Aromatic Region: Due to the substitution pattern on the benzene ring, two singlets are predicted in the aromatic region, each integrating to one proton. The exact chemical shifts will be influenced by the electronic effects of the substituents. The bromine atom, being electron-withdrawing, will deshield nearby protons, shifting them downfield. Conversely, the electron-donating methoxy and amino groups will shield adjacent protons, causing an upfield shift.

-

Amine Protons: The protons of the primary amine group (-NH₂) are expected to appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.7-3.9 ppm.

-

Methyl Protons: The three protons of the methyl group attached to the aromatic ring (Ar-CH₃) will also present as a sharp singlet, generally at a more upfield position compared to the methoxy group.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 5-Bromo-4-methoxy-2-methylaniline in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for 5-Bromo-4-methoxy-2-methylaniline

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-O |

| ~140 - 145 | C-N |

| ~130 - 135 | C-Br |

| ~125 - 130 | C-C (quaternary) |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~55 - 60 | -OCH₃ |

| ~15 - 20 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group will be the most downfield-shifted among the aromatic carbons. The carbon bonded to the bromine atom will also be significantly downfield. The remaining aromatic carbons will appear at chemical shifts influenced by the combined electronic effects of all substituents.

-

Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) will resonate in the typical range for such carbons. The methyl group carbon (Ar-CH₃) will be the most upfield signal in the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for 5-Bromo-4-methoxy-2-methylaniline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3000 - 3100 | Weak to Medium | Aromatic C-H stretch |

| 2850 - 3000 | Weak to Medium | Aliphatic C-H stretch (-CH₃, -OCH₃) |

| 1600 - 1620 | Medium to Strong | N-H bend (scissoring) |

| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |

| 1200 - 1300 | Strong | C-O stretch (aryl ether) |

| 1000 - 1100 | Medium | C-N stretch (aromatic amine) |

| 500 - 600 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups in 5-Bromo-4-methoxy-2-methylaniline.

-

N-H Vibrations: The primary amine will show two characteristic sharp absorption bands in the region of 3400-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1600-1620 cm⁻¹.

-

C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

C=C and C-O Vibrations: Aromatic C=C stretching vibrations will be visible in the 1450-1550 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the aryl ether will be prominent between 1200 and 1300 cm⁻¹.

-

C-N and C-Br Vibrations: The C-N stretching of the aromatic amine will likely appear in the 1000-1100 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for 5-Bromo-4-methoxy-2-methylaniline

| m/z | Ion | Comments |

| 215/217 | [M]⁺ | Molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[2][3] |

| 200/202 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 172/174 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 121 | [M - Br - CH₃]⁺ | Loss of a bromine radical and a methyl radical. |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The most critical information from the mass spectrum is the molecular ion peak ([M]⁺). Due to the presence of bromine, this will appear as a pair of peaks (an isotopic doublet) at m/z 215 and 217, with nearly equal relative intensities, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2][3]

-

Fragmentation Pattern: The fragmentation of the molecular ion will provide further structural information. Common fragmentation pathways for this type of molecule include the loss of a methyl radical (-CH₃) from either the aromatic methyl group or the methoxy group, and the loss of a bromine radical (-Br). Subsequent fragmentation can involve the loss of neutral molecules like carbon monoxide (CO).

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A softer ionization technique often used for less volatile or thermally labile compounds, typically coupled with a liquid chromatograph (LC-MS).

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations

Caption: Molecular structure of 5-Bromo-4-methoxy-2-methylaniline.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 5-Bromo-4-methoxy-2-methylaniline. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are consistent with the proposed molecular structure. The experimental protocols outlined provide a standardized approach for the acquisition of high-quality data. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting.

References

-

Lead Sciences. 5-Bromo-4-methoxy-2-methylaniline. [Link]

-

Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139575692, 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 108170756, 5-Bromo-4-(furan-2-ylmethoxy)-2-methylaniline. [Link]

-

MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]

-

Taylor & Francis Online. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

Max Planck Institute for Chemical Energy Conversion. Supporting Information - MPG.PuRe. [Link]

-

Wikipedia. Diazonium compound. [Link]

-

ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

YouTube. Mass Spec 3f Halogenoalkanes. [Link]

Sources

The Strategic Utility of 5-Bromo-4-methoxy-2-methylaniline in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Substituted anilines, in particular, represent a class of intermediates prized for their versatile reactivity. This guide focuses on 5-Bromo-4-methoxy-2-methylaniline (CAS No. 886761-75-7), a trifunctionalized aromatic amine that offers a powerful combination of reactive handles for sophisticated molecular construction.

The unique arrangement of a nucleophilic amino group, a methoxy substituent, a strategically placed methyl group, and a synthetically versatile bromine atom on the aniline core makes this compound a highly valuable precursor. The inherent electronic and steric properties of these substituents allow for controlled and regioselective transformations, which are critical in multi-step syntheses. This guide will provide an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic application of 5-Bromo-4-methoxy-2-methylaniline as a key intermediate in the synthesis of biologically active molecules, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The key physicochemical data for 5-Bromo-4-methoxy-2-methylaniline are summarized below.

| Property | Value | Source |

| CAS Number | 886761-75-7 | [1] |

| Molecular Formula | C₈H₁₀BrNO | [2] |

| Molecular Weight | 216.07 g/mol | [2] |

| Synonyms | 5-Bromo-4-methoxy-2-methylbenzenamine | [2] |

While specific, publicly available, peer-reviewed spectroscopic data for this exact compound is limited, the expected spectral characteristics can be inferred from closely related analogs. For instance, the ¹H NMR spectrum of the related compound 4-bromo-2-methylaniline shows distinct aromatic proton signals, a singlet for the methyl group, and a broad singlet for the amine protons. Similar patterns would be expected for 5-Bromo-4-methoxy-2-methylaniline, with an additional singlet for the methoxy group protons.

Synthesis of the Building Block: A Study in Regioselectivity

The efficient synthesis of 5-Bromo-4-methoxy-2-methylaniline is a critical first step in its utilization. A logical and well-precedented approach involves the electrophilic bromination of the readily available precursor, 4-methoxy-2-methylaniline.

The Causality of Substituent Directing Effects

The regiochemical outcome of the bromination is governed by the cumulative directing effects of the substituents on the aromatic ring. The amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups are all activating, ortho, para-directing groups. However, their activating strengths differ significantly: -NH₂ > -OCH₃ > -CH₃.

The powerful activating and directing effect of the amino group is the dominant influence. To achieve selective bromination and prevent unwanted side reactions, it is often prudent to temporarily protect the highly activating amino group, for example, through acetylation. This attenuates its activating effect and provides steric hindrance, guiding the incoming electrophile.

Caption: Proposed Synthesis of 5-Bromo-4-methoxy-2-methylaniline.

Detailed Experimental Protocol: Synthesis of 5-Bromo-4-methoxy-2-methylaniline

This protocol is based on established procedures for the protection, bromination, and deprotection of substituted anilines.[3]

Step 1: Acetylation of 4-methoxy-2-methylaniline

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in vacuo to yield N-(4-methoxy-2-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methoxy-2-methylphenyl)acetamide

-

Dissolve the N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. The acetamido and methoxy groups cooperatively direct the bromination to the C5 position.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide.

Step 3: Hydrolysis of N-(5-bromo-4-methoxy-2-methylphenyl)acetamide

-

To the crude N-(5-bromo-4-methoxy-2-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 5-Bromo-4-methoxy-2-methylaniline.

Application in the Synthesis of PI3K Kinase Inhibitors

A significant application of 5-Bromo-4-methoxy-2-methylaniline is demonstrated in the synthesis of pyrimidine derivatives that act as phosphatidylinositol 3-kinase (PI3K) inhibitors, as detailed in patent WO 2007/084786 A2.[4] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[5] The following section outlines the conversion of our building block into a key oxadiazole intermediate, a critical step in the synthesis of these potent inhibitors.

Caption: Synthesis of a Key Oxadiazole Intermediate.

Detailed Protocol: Synthesis of 5-(5-bromo-4-methoxy-2-methylphenyl)-[2][4][6]oxadiazol-2-ylamine

This protocol is adapted from the general procedures described in patent WO 2007/084786 A2.[4]

-

Preparation of 5-Bromo-4-methoxy-2-methylbenzohydrazide:

-

The synthesis begins with the conversion of the amino group of 5-Bromo-4-methoxy-2-methylaniline to a nitrile via a Sandmeyer reaction. The aniline is first diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with copper(I) cyanide to yield 5-bromo-2-cyano-4-methoxytoluene.

-

The nitrile is subsequently converted to the hydrazide. This is typically achieved by heating the nitrile with hydrazine hydrate in a suitable solvent like ethanol.

-

-

Cyclization to form the 2-amino-1,3,4-oxadiazole:

-

In a reaction vessel, suspend 5-Bromo-4-methoxy-2-methylbenzohydrazide (1.0 eq) in an appropriate solvent such as aqueous methanol.

-

Add cyanogen bromide (1.1 eq) to the suspension.

-

Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 5-(5-bromo-4-methoxy-2-methylphenyl)-[2][4][6]oxadiazol-2-ylamine. This intermediate is then carried forward in the synthesis of the final PI3K inhibitor.

-

Expanded Synthetic Potential: Cross-Coupling Reactions

The bromine atom of 5-Bromo-4-methoxy-2-methylaniline is a key functional group that opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide. The bromo-substituted aniline is an excellent substrate for such transformations.

Representative Reaction:

reagents [label=<

5-Bromo-4-methoxy-2-methylaniline + Arylboronic Acid (R-B(OH)₂)

];

product [label=<

5-Aryl-4-methoxy-2-methylaniline

];

reagents -> product [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Toluene/H₂O)"]; } .

Caption: Representative Suzuki-Miyaura Coupling Reaction.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the aniline ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. While our building block already possesses an amino group, this group can be protected or derivatized, and the bromine atom can be used to introduce a different amine, leading to more complex nitrogen-containing scaffolds.

Representative Reaction:

reagents [label=<

5-Bromo-4-methoxy-2-methylaniline (with protected -NH₂ group) + Secondary Amine (R₂NH)

];

product [label=<

5-(Dialkylamino)-4-methoxy-2-methylaniline (after deprotection)

];

reagents -> product [label="Pd Catalyst\nLigand (e.g., BINAP)\nBase (e.g., NaOtBu)"]; } .

Caption: Representative Buchwald-Hartwig Amination Reaction.

This reaction is invaluable for constructing molecules with multiple, distinct amine functionalities, which are common motifs in pharmacologically active compounds.

Conclusion

5-Bromo-4-methoxy-2-methylaniline is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for the construction of complex molecular architectures. Its trifunctional nature allows for a range of selective transformations, from derivatization of the amino group to palladium-catalyzed cross-coupling at the bromine position, all influenced by the electronic and steric nature of the methoxy and methyl substituents. As demonstrated by its key role in the synthesis of potent PI3K inhibitors, this compound is not merely a simple intermediate but a sophisticated tool for accessing novel chemical space. For researchers in drug discovery and materials science, a thorough understanding and application of 5-Bromo-4-methoxy-2-methylaniline can significantly streamline synthetic routes and enable the creation of innovative and high-value molecules.

References

-

Castanedo, G. M., et al. (2007). Pyrimidine Derivatives Used as PI-3 Kinase Inhibitors. World Intellectual Property Organization. Patent No. WO 2007/084786 A2. [Link]

-

Naveen, S., et al. (2016). 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine. ResearchGate. [Link]

-

Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]

-

LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. [Link]

-

Georganics. (n.d.). 4-Methoxy-2-methylaniline. Retrieved January 28, 2026, from [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

Baghdad Science Journal. (n.d.). SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. [Link]

-

Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247–14305. [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Scribd. (n.d.). Comprehensive 6-Amino & 6-Bromo Compounds List. Retrieved January 28, 2026, from [Link]

Sources

- 1. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

- 2. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Reactivity & Functionalization of 5-Bromo-4-methoxy-2-methylaniline

[1]

Executive Summary

5-Bromo-4-methoxy-2-methylaniline is a highly specialized, electron-rich aryl halide intermediate.[1] Its structural utility lies in its trisubstituted benzene core, which serves as a scaffold for kinase inhibitors (particularly EGFR and BTK targets) and advanced agrochemicals.

However, its reactivity profile is non-trivial.[1] The molecule presents a "perfect storm" of electronic deactivation toward Palladium-catalyzed oxidative addition: the bromine atom is situated in a highly electron-dense environment created by the concerted donation of amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups.[1] Furthermore, the free amine at C1 acts as a potential catalyst poison or competing nucleophile.

This guide provides a mechanistic breakdown of these challenges and validated protocols to overcome them, focusing on Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.

Part 1: Structural & Electronic Anatomy

To manipulate this molecule, one must first understand the electronic vectors acting upon the Carbon-Bromine (C-Br) bond.[1]

The Electronic Landscape

The reactivity of the bromine at C5 is governed by the substituents at C1, C2, and C4.

-

C1 Amino (-NH₂): A strong

-donor.[1] It directs electron density to positions 2, 4, and 6.[1] Position 5 is meta to the amine, meaning it receives less direct resonance enrichment from the nitrogen than the other positions, but the overall ring electron density is raised significantly. -

C4 Methoxy (-OCH₃): A strong

-donor.[1] It directs density ortho and para.[1] Crucially, the C5-Br bond is ortho to this methoxy group. This results in significant resonance donation directly into the carbon holding the bromine, strengthening the C-Br bond order and making oxidative addition (the first step of Pd-catalysis) energetically demanding.[1] -

C2 Methyl (-CH₃): A weak

-donor (hyperconjugation).[1] It is para to the bromine, adding a minor but non-negligible amount of electron density to C5.

Steric Environment

The C5-Br position is sterically crowded.[1] It is flanked by the C4-methoxy group.[1][2][3][4] While not as bulky as a tert-butyl group, the oxygen's lone pairs and the methyl tail of the methoxy group create a "steric wall" that can hinder the approach of bulky Palladium-Ligand complexes.

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors and the resulting deactivation of the C-Br bond.

Caption: Electronic vector map showing the cumulative donation effects that strengthen the C-Br bond, rendering it sluggish toward Pd(0) insertion.

Part 2: Chemoselectivity & The "Aniline Trap"

Before attempting coupling, you must address the C1-Amino group.[1]

The Problem

In cross-coupling reactions, the free primary amine (-NH₂) presents two risks:

-

Catalyst Poisoning: The nitrogen lone pair can bind tightly to the Palladium center, displacing the phosphine ligands required for the catalytic cycle.

-

Competing Nucleophile: In Buchwald-Hartwig aminations, the substrate's own -NH₂ can act as the nucleophile, leading to homocoupling (polymerization) rather than coupling with the external amine.[1]

The Strategy: Protection vs. Tuning

-

Path A: Protection (Recommended for Scale-up). Converting the amine to an acetamide (-NHAc) or carbamate (-NHBoc) eliminates these risks.[1] The electron-withdrawing nature of the protecting group also slightly pulls density from the ring, accelerating oxidative addition at the Br position.

-

Path B: Direct Coupling (Discovery Phase). If protection is impossible, you must use bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald's ligands like XPhos or SPhos). These ligands are bulky enough to prevent the substrate amine from binding to the Pd center while being electron-rich enough to force oxidative addition on the deactivated C-Br bond.[1]

Part 3: Core Reactivity Modules (Protocols)

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Coupling 5-Bromo-4-methoxy-2-methylaniline with an aryl boronic acid.[1]

The Challenge: The electron-rich ring makes the oxidative addition step rate-limiting.[1] Standard Pd(PPh₃)₄ is often insufficient. The Solution: Use a "Second Generation" catalyst system utilizing bulky phosphines or palladacycles.

Validated Protocol

-

Reagents:

-

Substrate: 1.0 equiv.

-

Boronic Acid: 1.2 – 1.5 equiv.[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv). Avoid Na₂CO₃ if reaction is sluggish.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for SPhos).

-

-

Procedure:

-

Charge a reaction vial with substrate, boronic acid, base, and catalyst precursor.[1]

-

Evacuate and backfill with Argon (3x). Oxygen sensitivity is higher with electron-rich ligands.[1]

-

Add degassed solvents via syringe.[1]

-

Heat to 90–100°C for 4–12 hours.

-

Monitoring: Monitor by LC-MS. The starting material (Br) should disappear. If des-bromo byproduct (reduction) is observed, lower the temperature and increase catalyst loading.

-

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Replacing Br with a secondary amine.[1]

The Challenge: The substrate is an aniline itself. Preventing self-coupling is critical.[1] The Solution: Use a ligand that is extremely selective for the external amine and promotes reductive elimination. BrettPhos or RuPhos are the gold standards here.

Validated Protocol

-

Reagents:

-

Substrate: 1.0 equiv.

-

External Amine: 1.2 equiv.[1]

-

Catalyst: Pd₂dba₃ (2 mol%) or [Pd(allyl)Cl]₂.

-

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%).

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or LHMDS (for base-sensitive substrates).[1]

-

Solvent: t-Amyl alcohol or Toluene (anhydrous).[1]

-

-

Procedure:

-

Pre-complexation (Critical): Stir the Pd source and Ligand in the solvent for 5 mins under Argon before adding the substrate. This ensures the active catalytic species L-Pd(0) is formed and minimizes non-specific Pd binding to the substrate's NH₂.

-

Workup: Filter through Celite immediately upon cooling to remove Pd residues which can complex with the product diamine.

-

Part 4: Experimental Workflow Diagram

This decision tree guides the chemist through the optimization process based on the specific derivative required.

Caption: Operational workflow for selecting the optimal synthetic route based on substrate tolerance and target bond formation.

Part 5: Troubleshooting & Optimization (Expertise)

| Observation | Root Cause | Corrective Action |

| No Reaction (SM Recovery) | Oxidative addition failed. The ring is too electron-rich.[1] | Switch to SPhos or XPhos ligands.[1] These are electron-rich phosphines that accelerate oxidative addition.[1] Increase Temp to 110°C. |

| Protodehalogenation (Des-bromo product) | Switch solvent from alcoholic/ethereal to Toluene or DMF .[1] Ensure reagents are strictly anhydrous. | |

| Homocoupling of Substrate | Free amine competing in Buchwald reaction. | Use a Pre-catalyst (e.g., XPhos Pd G3) instead of mixing Pd/Ligand in situ. This ensures the ligand is already bound. |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | The free amine is displacing the ligand. Increase Ligand:Pd ratio to 2:1 or 3:1 . |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling of Electron-Rich Pyrimidines and Anilines. Link

-

Yoneda Labs. (2024). Practical Guide to Suzuki-Miyaura Cross-Coupling: Base and Ligand Selection. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline | C9H12BrNOS | CID 139575692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Therapeutic Potential of 5-Bromo-4-methoxy-2-methylaniline: A Technical Guide for Medicinal Chemists

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1][2] The strategic functionalization of the aniline ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a privileged starting point for drug discovery campaigns. This technical guide delves into the untapped potential of a specific, yet underexplored, substituted aniline: 5-Bromo-4-methoxy-2-methylaniline. By dissecting the individual contributions of its bromo, methoxy, and methyl substituents, we will project its potential therapeutic applications, outline robust synthetic strategies, and propose comprehensive experimental workflows for its validation. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.

The Aniline Moiety: A Privileged Scaffold in Drug Discovery

Aniline and its derivatives have been instrumental in the development of a wide array of drugs across various therapeutic areas.[2] Their structural versatility and ability to engage in key biological interactions have cemented their importance in the medicinal chemist's toolbox.[2] However, the inclusion of an aniline moiety is not without its challenges, primarily concerning metabolic instability and potential toxicity.[2] These concerns necessitate careful molecular design and substitution to optimize the overall drug-like properties of aniline-based compounds.[2]

The strategic placement of substituents on the aniline ring can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The subject of this guide, 5-Bromo-4-methoxy-2-methylaniline, presents an intriguing combination of functional groups that warrants a closer examination of its potential in medicinal chemistry.

Deconstructing the Therapeutic Promise: An Analysis of Substituent Effects

The therapeutic potential of 5-Bromo-4-methoxy-2-methylaniline can be inferred by understanding the established roles of its constituent functional groups in drug design.

The Bromo Substituent: Enhancing Potency and Selectivity

The introduction of a bromine atom onto an aromatic ring is a common strategy in medicinal chemistry to enhance biological activity.[3] The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, its lipophilic nature can improve membrane permeability. The presence of bromine can also block metabolic sites, thereby increasing the metabolic stability and half-life of a drug candidate.[4]

The Methoxy Group: A Modulator of Physicochemical and Pharmacokinetic Properties

The methoxy group is a prevalent feature in many natural products and approved drugs.[5][6] Its inclusion can have several beneficial effects on a molecule's properties. The methoxy group can act as a hydrogen bond acceptor, influencing ligand-receptor interactions.[7] It can also improve metabolic stability by blocking potential sites of oxidation. Furthermore, the methoxy group can favorably impact a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for oral bioavailability.[5][6]

The Methyl Group: A Contributor to Target Engagement

The methyl group at the ortho position to the amine can introduce steric hindrance, which may influence the conformation of the molecule and its binding to a target protein. This steric effect can also shield the amino group from metabolic enzymes, potentially improving its biostability.

Physicochemical Properties of 5-Bromo-4-methoxy-2-methylaniline

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems. The table below summarizes the key computed properties of a structurally related compound, 5-bromo-4-methoxy-N-methyl-2-methylsulfanylaniline, which can provide insights into the expected properties of 5-Bromo-4-methoxy-2-methylaniline.

| Property | Value | Source |

| Molecular Weight | 262.17 g/mol | [8] |

| XLogP3 | 3.1 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 3 | [8] |

Note: These properties are for a closely related structure and should be experimentally verified for 5-Bromo-4-methoxy-2-methylaniline.

Proposed Synthetic Routes

A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. Based on established methods for the synthesis of substituted anilines, a plausible synthetic pathway for 5-Bromo-4-methoxy-2-methylaniline is proposed below.[4][9]

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 5-Bromo-4-methoxy-2-methylaniline.

Step-by-Step Synthetic Protocol

-

Step 1: Nitration of 4-Methoxy-2-methylphenol.

-

Dissolve 4-Methoxy-2-methylphenol in a suitable solvent such as acetic acid.

-

Cool the solution to 0-5 °C.

-

Add a nitrating agent, such as nitric acid, dropwise while maintaining the temperature.

-

Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water and collect the precipitated product by filtration.

-

-

Step 2: Reduction of the Nitro Group.

-

Suspend the nitrated product in a solvent like ethanol.

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H2/Pd-C).

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the resulting 4-Methoxy-2-methylaniline by column chromatography.

-

-

Step 3: Acetylation of 4-Methoxy-2-methylaniline.

-

Dissolve 4-Methoxy-2-methylaniline in a suitable solvent like dichloromethane.

-

Add acetic anhydride and a catalytic amount of a base such as pyridine.

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the acetylated product.

-

-

Step 4: Bromination of N-(4-methoxy-2-methylphenyl)acetamide.

-

Dissolve the acetylated compound in a suitable solvent, for instance, acetic acid.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise.[9]

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into water and collect the precipitated product.

-

-

Step 5: Hydrolysis of the Acetyl Group.

-

Suspend the brominated acetamide in an aqueous acidic or basic solution (e.g., HCl or NaOH).

-

Heat the mixture under reflux until the hydrolysis is complete.

-

Neutralize the reaction mixture and extract the final product, 5-Bromo-4-methoxy-2-methylaniline.

-

Purify the product by recrystallization or column chromatography.

-

Potential Medicinal Chemistry Applications

Based on the structural features of 5-Bromo-4-methoxy-2-methylaniline and the known biological activities of related compounds, several potential therapeutic applications can be hypothesized.

Oncology: A Scaffold for Novel Anti-proliferative Agents

Derivatives of the structurally similar 4-Methoxy-2-methylaniline have demonstrated significant inhibitory effects against cancer cell lines.[10] This suggests that 5-Bromo-4-methoxy-2-methylaniline could serve as a valuable starting point for the development of novel anti-cancer agents. The bromo and methoxy groups can be further functionalized to optimize potency and selectivity against specific cancer-related targets.

Proposed Experimental Workflow for Oncology Application:

Caption: Experimental workflow for evaluating anti-cancer potential.

Neuroscience: Exploring Modulators of Serotonergic Pathways

The methoxy group is a key pharmacophore in several centrally acting agents, including some that interact with serotonin receptors.[11] For instance, 5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT) is a known psychedelic tryptamine that acts as a non-selective serotonin receptor agonist.[11] The structural resemblance of the methoxy-aniline portion of 5-Bromo-4-methoxy-2-methylaniline to these compounds suggests that it could be explored as a modulator of serotonergic pathways, with potential applications in treating depression, anxiety, or other neurological disorders.

Proposed Signaling Pathway for Investigation:

Caption: Hypothesized signaling pathway involving serotonin receptor modulation.

Anti-inflammatory and Analgesic Applications

Aniline derivatives have also been investigated for their analgesic and antioxidant properties.[12] Furthermore, brominated phenolic compounds have shown potent anti-inflammatory effects.[13] This suggests that 5-Bromo-4-methoxy-2-methylaniline could possess anti-inflammatory or analgesic activities.

Proposed Experimental Protocol for Anti-inflammatory Screening:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

LPS Stimulation: Seed the cells in 96-well plates and pre-treat with varying concentrations of 5-Bromo-4-methoxy-2-methylaniline for 1 hour.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell supernatants using ELISA kits.

-

Western Blot Analysis: Investigate the effect of the compound on key inflammatory signaling pathways, such as NF-κB and MAPK, by analyzing the phosphorylation status of key proteins.[13]

Conclusion and Future Directions

5-Bromo-4-methoxy-2-methylaniline represents a promising, yet underexplored, scaffold for medicinal chemistry endeavors. The strategic combination of its bromo, methoxy, and methyl substituents provides a solid rationale for its investigation across multiple therapeutic areas, including oncology, neuroscience, and inflammation. The synthetic routes and experimental workflows outlined in this guide provide a clear and actionable path for researchers to validate these hypotheses. Future work should focus on the synthesis of a library of derivatives based on this core structure to establish robust structure-activity relationships and identify lead compounds with optimized efficacy and safety profiles. The exploration of this and other novel substituted anilines will undoubtedly continue to enrich the landscape of drug discovery.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline.

- ResearchGate. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.